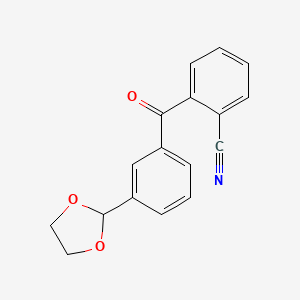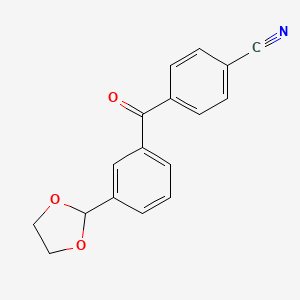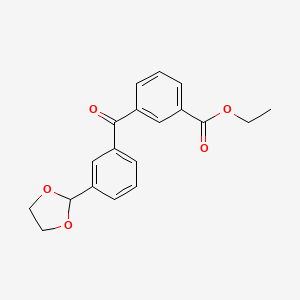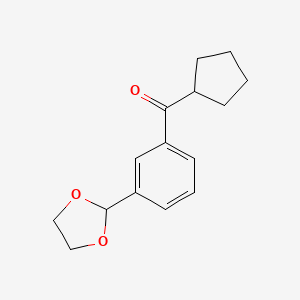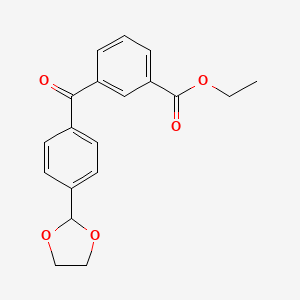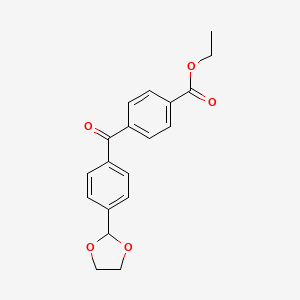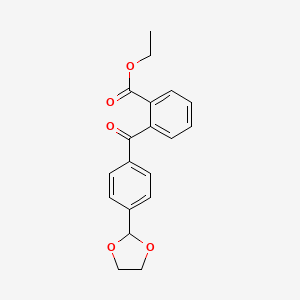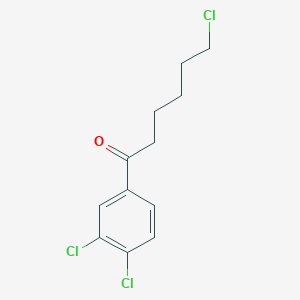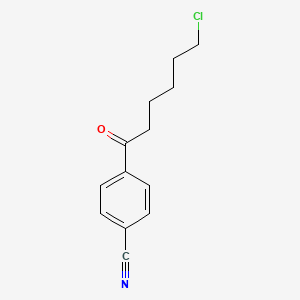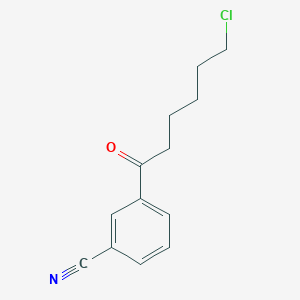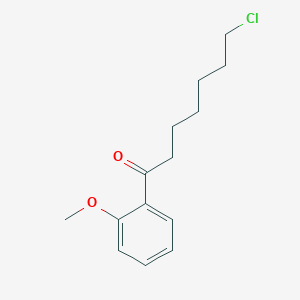
5-Chloro-7-iodo-8-isopropoxyquinoline
Descripción general
Descripción
5-Chloro-7-iodo-8-isopropoxyquinoline is an antibiotic with metal-binding properties . It exhibits anticancer activity in vitro and in vivo . It is also used as an active compound in topical medications to treat diverse skin infections .
Synthesis Analysis
The synthesis of 5-Chloro-7-iodo-8-isopropoxyquinoline involves the use of solvent-assisted co-grinding method to form the cocrystal of 8-hydroxy quinoline-5-sulfonic acid (HQS) and 5-chloro-8-hydroxyquinoline (CHQ) .Molecular Structure Analysis
The molecular structure of 5-Chloro-7-iodo-8-isopropoxyquinoline is C12H11ClINO . The molecule has a density of 1.669±0.06 g/cm3 .Chemical Reactions Analysis
5-Chloro-7-iodo-8-isopropoxyquinoline is known to interact with bovine serum albumin (BSA) via a static process by ground-state complex formation . It also exhibits antifungal properties when incorporated in the bulk of the fibers or in PVP particles deposited on the fibers .Physical And Chemical Properties Analysis
5-Chloro-7-iodo-8-isopropoxyquinoline has a molecular weight of 347.58 . It has a predicted boiling point of 403.9±45.0 °C .Aplicaciones Científicas De Investigación
- FluoZin-3 is a popular probe for intracellular free zinc ions. Researchers have used 5-Chloro-7-iodo-8-quinolinol (a derivative of our compound) to analyze zinc ions via fluorescence microscopy . The compound’s unique structure allows it to interact with metal ions, making it valuable for studying cellular processes.
Fluorescent Probes and Imaging Agents
Mecanismo De Acción
Target of Action
5-Chloro-7-iodo-8-isopropoxyquinoline, also known as Clioquinol , is primarily targeted towards fungal infections . It has been used as an active compound in topical medications to treat diverse skin infections . It also exhibits anticancer activity and has been investigated as a potential treatment for neurodegenerative disorders such as Alzheimer’s disease .
Mode of Action
Clioquinol acts as a zinc and copper chelator . It is a metal protein-attenuating compound (MPAC) that disrupts the interaction between metals and the Aβ peptide in the brain . This interaction is crucial in the formation of amyloid plaques, a characteristic feature of Alzheimer’s disease .
Biochemical Pathways
The chelation of zinc and copper by Clioquinol affects the deposition and stabilization of amyloid plaques . By preventing Aβ accumulation and restoring copper and zinc ion homeostasis in cells, Clioquinol can potentially alleviate the symptoms of Alzheimer’s disease .
Pharmacokinetics
The pharmacokinetics of Clioquinol involves rapid absorption and first-pass metabolization to glucuronate and sulfate conjugates . The concentrations of these metabolites are higher than those of free Clioquinol . In humans, single-dose concentrations are dose-related, and the drug’s half-life is 11–14 hours . There is no accumulation, and the drug is much less metabolized to conjugates .
Result of Action
The chelation action of Clioquinol results in the dissolution of amyloid deposits, both in vitro and in vivo . This leads to a reduction in the amyloid burden and oxidative processes in the brain, potentially slowing the progression of Alzheimer’s disease . Additionally, it exhibits anticancer activity in vitro and in vivo .
Direcciones Futuras
5-Chloro-7-iodo-8-isopropoxyquinoline has a wide range of pharmacological activities such as antimicrobial, anticancer, antiviral, and anti-inflammatory activities . It is commonly used in different areas including light-emitting diodes, nuclear medicine, cancer treatment, and neurodegenerative disorders . Therefore, it has a promising future in the field of medicine and technology.
Propiedades
IUPAC Name |
5-chloro-7-iodo-8-propan-2-yloxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClINO/c1-7(2)16-12-10(14)6-9(13)8-4-3-5-15-11(8)12/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWOIDUODKSOSJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C2=C1N=CC=C2)Cl)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClINO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-7-iodo-8-isopropoxyquinoline | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

